1,2,5-Thiadiazolidine 1,1-dioxide

Beschreibung

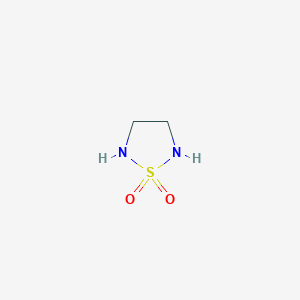

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBZIZGMAVRJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440245 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5823-51-8 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 1,2,5 Thiadiazolidine 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectral Analysis: Utility and Limitations for Dioxothiadiazoles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For the core 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring, there are no hydrogen atoms directly attached, rendering ¹H NMR spectra of limited use for characterizing the fundamental heterocyclic structure itself. nih.gov However, ¹H NMR is crucial for identifying and confirming the structure of substituent groups attached to the nitrogen atoms of the 1,2,5-thiadiazolidine 1,1-dioxide ring.

In substituted derivatives, the chemical shifts of the protons on the substituent groups are influenced by the electronic environment of the thiadiazolidine dioxide ring. For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen atoms typically appear as multiplets or triplets in specific regions of the spectrum. A study of various N-substituted 1,2,5-thiadiazolidine 1,1-dioxides reported detailed ¹H NMR data for the substituent groups, which were instrumental in confirming their structures. nih.gov For example, in one derivative, the protons of a methyl ester group appeared as a singlet at 3.70 ppm, while the methylene (B1212753) protons adjacent to the ring nitrogens showed complex multiplets. nih.gov

The limitation of ¹H NMR lies in its inability to directly probe the core dioxothiadiazole system. nih.gov Therefore, it must be used in conjunction with other spectroscopic methods, like ¹³C NMR and IR spectroscopy, for a complete structural analysis.

¹³C NMR Chemical Shift Assignments for the 1,2,5-Thiadiazole 1,1-Dioxide Ring

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for characterizing the carbon framework of the 1,2,5-thiadiazole 1,1-dioxide ring. Unlike ¹H NMR, ¹³C NMR directly observes the carbon atoms of the heterocyclic ring.

For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the carbon signals from the ring typically appear in the range of 150–170 ppm. mdpi.com This is a downfield shift compared to the carbon signals of 1,2,5-thiadiazoles, which are found in the 130–160 ppm range. mdpi.com The increased oxidation state of the sulfur atom in the 1,1-dioxide derivative leads to a more electron-withdrawing environment, thus deshielding the adjacent carbon atoms and shifting their signals to a higher frequency.

In various N-substituted this compound derivatives, the chemical shifts of the ring carbons can be influenced by the nature of the substituents. A comprehensive study provided specific ¹³C NMR data for a series of these compounds. nih.gov For example, the carbon atoms of the thiadiazolidine ring in one derivative were observed at chemical shifts that are consistent with the expected electronic environment. nih.gov The solubility of some dioxothiadiazole derivatives in common deuterated solvents can be low, which may pose a challenge for obtaining high-quality ¹³C NMR spectra. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

| Compound/Derivative | Ring Carbon Chemical Shifts (ppm) | Reference |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 172, 150, 84, 56, 52, 43, 39, 28, 27 | nih.gov |

| (N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1- dioxide | 173, 170, 150, 85, 56, 53, 52, 43, 41, 30, 28, 27 | nih.gov |

| N²-(2'S')-bis(1',4'-methoxycarbonyl)propyl] this compound | 172, 170, 56, 53, 52, 42, 40, 30, 28 | nih.gov |

| [N²-(2'S')-(propionic acid methyl ester), N⁵-propionyl] this compound | 172, 170, 56, 53, 41, 39, 29, 28, 12 | nih.gov |

Note: The specific assignment of each peak to a particular carbon atom within the ring and substituents requires detailed 2D NMR experiments and comparison with computational data.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.

**3.2.1. Identification of Characteristic Sulfonyl Vibrational Bands (SO₂) **

A key feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the sulfonyl (SO₂) group. These bands are typically found in specific regions of the spectrum and are highly characteristic. The SO₂ group exhibits both symmetric and asymmetric stretching vibrations.

Generally, the asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. For a large number of compounds containing an SO₂ group, a linear relationship exists between the symmetric and asymmetric stretching frequencies. cdnsciencepub.comcdnsciencepub.com The exact positions of these bands are influenced by the electronegativity of the groups attached to the sulfur atom. cdnsciencepub.comcdnsciencepub.com

In the case of substituted 1,2,5-thiadiazolidine 1,1-dioxides, the asymmetric and symmetric SO₂ stretching bands are consistently observed. For example, various derivatives show strong bands in the regions of 1390–1360 cm⁻¹ for the asymmetric stretch and 1167–1120 cm⁻¹ for the symmetric stretch. nih.gov These distinct bands serve as a reliable "fingerprint" for the presence of the sulfonyl group within the molecule.

Table 2: Characteristic SO₂ Vibrational Bands in Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

| Compound/Derivative | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | Reference |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 1378 | 1167 | nih.gov |

| (N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1- dioxide | 1360 | 1120 | nih.gov |

| N²-(2'S')-bis(1',4'-methoxycarbonyl)propyl] this compound | 1360 | 1120 | nih.gov |

| (N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | 1390 | 1150 | nih.gov |

| [N²-(2'S')-(propionic acid methyl ester), N⁵-propionyl] this compound | 1375 | 1160 | nih.gov |

Utility in Solid-State Characterization

IR spectroscopy is particularly valuable for the characterization of 1,2,5-thiadiazolidine 1,1-dioxides in the solid state. This is especially advantageous for compounds that exhibit poor solubility in common NMR solvents, a known issue for some dioxothiadiazoles. mdpi.com Solid-state IR analysis, often performed using a KBr pellet, can provide crucial structural information without the need for dissolution. nih.gov The characteristic SO₂ stretching bands, as well as vibrations from other functional groups in the substituents, can be readily identified, confirming the successful synthesis and purity of the compound in its solid form. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption (λmax) is typically observed in the ultraviolet region. nih.govmdpi.com Specifically, these compounds show an absorption maximum at approximately 315 nm in acetonitrile (B52724) and between 240–280 nm in ethanol (B145695), with a molar absorption coefficient in the order of 10³ dm³·mol⁻¹·cm⁻¹. nih.govmdpi.com The electronic transitions responsible for these absorptions are influenced by the substituents on the thiadiazole ring. While specific UV-Vis data for the parent this compound is not extensively detailed in the provided context, the data for related dioxothiadiazoles suggests that its primary absorption would also lie in the UV range.

Electronic Transitions and Absorption Maxima for Dioxothiadiazoles

The electronic absorption characteristics of dioxothiadiazoles, including this compound, are primarily investigated using UV-Vis spectroscopy. For the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the absorption maxima are observed in the ultraviolet region of the electromagnetic spectrum. mdpi.com The position of these maxima is influenced by the solvent used for the analysis. mdpi.com

In acetonitrile (MeCN), a typical absorption maximum is found at approximately 315 nm. mdpi.com When ethanol is used as the solvent, the absorption maxima are generally observed in the range of 240–280 nm. mdpi.com The molar absorption coefficients for these transitions are typically on the order of 10³ dm³·mol⁻¹·cm⁻¹. mdpi.com

Table 1: UV-Vis Absorption Data for Simple 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides

| Solvent | Absorption Maximum (λmax) | Molar Absorption Coefficient (ε) |

|---|---|---|

| Acetonitrile | ~315 nm mdpi.com | ~10³ dm³·mol⁻¹·cm⁻¹ mdpi.com |

| Ethanol | 240–280 nm mdpi.com | ~10³ dm³·mol⁻¹·cm⁻¹ mdpi.com |

Mass Spectrometry (MS)

Elucidation of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula for this compound is C₂H₆N₂O₂S, corresponding to a molecular weight of 122.15 g/mol . amadischem.com

While specific fragmentation patterns for the parent this compound are not extensively detailed in the available literature, studies on related thiadiazole derivatives provide insight into potential fragmentation behaviors. nih.gov For instance, the fragmentation of both 1,2,3-thiadiazole (B1210528) and 1,2,3-triazole derivatives often involves the loss of the sulfonylalkyl moiety. nih.gov In substituted thiadiazole derivatives, common fragmentation pathways include the cleavage of bonds adjacent to the heterocyclic ring, leading to characteristic fragment ions. raco.catsapub.org The presence of the sulfonyl group (>SO₂) is expected to significantly influence the fragmentation, likely promoting the loss of SO₂.

Single-Crystal X-Ray Diffraction (SCXRD) Studies

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids, including derivatives of this compound. A significant number of 1,2,5-thiadiazole 1,1-dioxides have been structurally characterized using this technique. mdpi.com These studies reveal that the 1,2,5-thiadiazole 1,1-dioxide ring system is generally planar. thieme-connect.de

The geometry of the five-membered ring is a key feature. In related substituted 1,3,4-thiadiazole (B1197879) structures, bond angles and lengths confirm an extended conjugation and a zigzag conformation. mdpi.com For example, in one such derivative, a wide bond angle around a nitrogen atom (131.3(2)°) was observed, which minimizes steric hindrance. mdpi.com The planarity of the ring system is a crucial factor in the potential applications of these compounds in materials science, as it can facilitate intermolecular interactions. thieme-connect.de

Analysis of Bond Lengths for Valence State Assessment

The analysis of bond lengths within the dioxothiadiazole ring provides a valuable tool for assessing the valence state of the molecule, particularly when comparing the neutral species with its radical anion form. A detailed structural analysis of various 1,2,5-thiadiazole 1,1-dioxide derivatives has shown that the bond lengths within the heterocycle change in a systematic manner upon reduction.

Table 2: Typical Bond Length Ranges in Neutral and Radical Anion Forms of Dioxothiadiazole Rings

| Bond | Neutral Species (Å) | Radical Anion (Å) |

|---|---|---|

| C-C | Varies | Varies |

| C=N | Varies | Varies |

| S-N | Varies | Varies |

| S=O | Varies | Varies |

Data derived from studies on various 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides.

The sulfonyl group (>SO₂) is a very strong electron-withdrawing group, which makes dioxothiadiazoles effective at accommodating a negative charge to form stable radical anions. This reduction process leads to measurable changes in the bond lengths of the heterocyclic ring.

Investigation of Intermolecular Interactions, e.g., Hydrogen Bonding

The crystalline architecture of this compound and its derivatives is influenced by various intermolecular interactions, with hydrogen bonding playing a potentially significant role. The oxygen atoms of the sulfonyl group in the dioxothiadiazole ring are capable of acting as hydrogen bond acceptors. mdpi.com

In the crystal structures of related compounds, such as cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, distinct hydrogen-bonding motifs are observed. nih.gov These can include heterodimers formed through cyclic hydrogen-bonding patterns involving N-H···O and O-H···N interactions. nih.gov Additionally, amine-heteroatom N-H···N hydrogen bonds can link molecules into one-dimensional chains. nih.gov In other related structures, N–H⋯S hydrogen bonds have also been identified. researchgate.net The presence of both hydrogen bond donors (N-H groups in the parent compound) and acceptors (sulfonyl oxygens) in this compound suggests that hydrogen bonding is a key factor in its solid-state structure.

Reactivity and Chemical Transformations of 1,2,5 Thiadiazolidine 1,1 Dioxide

Reactions with Nucleophiles

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is notably susceptible to reactions with various nucleophiles, which typically target the carbon-nitrogen double bonds. mdpi.com

Primary and secondary amines, as well as amides, readily add to the C=N double bonds of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. mdpi.comresearchgate.net These addition reactions are generally reversible, and the resulting products often exist only in solution. mdpi.comresearchgate.net For instance, the addition of various amides and aromatic amines to 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide has been studied in aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN). researchgate.net

The equilibrium constants for these addition reactions have been determined using cyclic voltammetry (CV) and, in some cases, UV-Vis spectroscopy. researchgate.net While aliphatic amines can lead to unstable solutions due to reactions involving anionic species derived from the thiadiazole dioxide, other nitrogen nucleophiles like formamide (B127407) and succinimide (B58015) can yield different, uncharacterized products. researchgate.net Notably, urea (B33335) and its derivatives can undergo double addition to the C=N bonds, resulting in the formation of bicyclic products. mdpi.comresearchgate.net

Table 1: Equilibrium Constants for the Addition of Amines and Amides to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide

| Nucleophile | Solvent | Method | Equilibrium Constant (K) |

|---|---|---|---|

| Acetamide | DMF | CV | 2.3 M⁻¹ |

| Acetamide | MeCN | CV | 1.8 M⁻¹ |

| Acetamide | MeCN | UV-Vis | 1.9 M⁻¹ |

| 2-Fluoroacetamide | DMF | CV | 15.6 M⁻¹ |

| Butyramide | DMF | CV | 1.7 M⁻¹ |

| Benzamide | DMF | CV | 0.8 M⁻¹ |

| Aniline | DMF | CV | 0.5 M⁻¹ |

| 3-Aminopyridine | DMF | CV | 1.2 M⁻¹ |

Data sourced from a study on the addition of nitrogenated nucleophiles to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. researchgate.net

The reaction of 1,2,5-thiadiazole 1,1-dioxides with α-diamines, such as ethylenediamine (B42938) and o-phenylenediamine, can lead to the formation of new heterocyclic rings. researchgate.netresearchgate.net This transformation involves the addition of the diamine to the C=N double bonds, followed by an irreversible cleavage of the thiadiazole ring, releasing sulfamide (B24259). researchgate.netresearchgate.net For example, 3,4-aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides react with these diamines to yield dihydropyrazines or quinoxalines. researchgate.netresearchgate.net

The course of these reactions can be influenced by the reaction conditions. For instance, the addition of ethylenediamine to 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide can produce different products, including 3,4-disubstituted thiadiazolidine 1,1-dioxide, dihydropyrazines, or pyrazines, depending on the specific conditions employed. researchgate.net The detection of thiadiazolidine intermediates in some cases has been achieved through techniques like cyclic voltammetry and NMR spectroscopy. researchgate.netresearchgate.net

Alcohols, particularly primary and secondary ones, readily and spontaneously add to the C=N double bonds of 3,4-substituted-1,2,5-thiadiazole 1,1-dioxides. mdpi.com This reactivity is so favorable that it occurs in solutions of ethanol (B145695) or ethanol/acetonitrile. mdpi.com The products of these additions are typically carbinolamine-type derivatives, which are often unstable and exist in equilibrium with the starting materials in solution. mdpi.comresearchgate.net

The equilibrium constants for the addition of alcohols have been determined for various derivatives. For example, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide both react with ethanol, and the equilibrium constants for these reactions have been measured using UV spectroscopy and 13C NMR spectroscopy, respectively. researchgate.net This general reactivity highlights the electrophilic nature of the carbon atoms in the C=N bonds of the thiadiazole dioxide ring. mdpi.com

Electrochemical Behavior and Reduction

The electrochemical properties of 1,2,5-thiadiazole 1,1-dioxide derivatives are a significant area of study, revealing their capacity to undergo reduction and form stable radical anions. researchgate.netcdnsciencepub.com

The voltammetric electroreduction of 1,2,5-thiadiazole 1,1-dioxide derivatives has been investigated in aprotic solvents like acetonitrile. researchgate.netcdnsciencepub.com These compounds are significantly easier to reduce (by approximately 0.4 V) than their corresponding diketone analogues (e.g., benzil, 9,10-phenanthrenequinone). cdnsciencepub.com The electroreduction is also highly facilitated compared to the parent non-oxidized 1,2,5-thiadiazoles, which are reduced at much more negative potentials. researchgate.netcdnsciencepub.com

The ease of reduction is attributed to the potent electron-withdrawing effect of the >SO2 group, which imparts a high electropositive character to the carbon atoms of the heterocycle. researchgate.netcdnsciencepub.com The structure of the substituents at the 3 and 4 positions also influences the electroreduction potential. Derivatives with different π-systems, such as separated (3,4-diphenyl), connected (phenanthro-9,10), and fused (acenaphtho-1,2), exhibit distinct voltammetric behaviors. researchgate.netcdnsciencepub.com Bulk electrolysis of the phenanthro[9,10-c] derivative in acidic acetonitrile has been shown to produce a dihydrogenated thiadiazoline derivative. cdnsciencepub.com

Table 2: Voltammetric Electroreduction Potentials of 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Derivative | Substituent π-System | First Reduction Peak Potential (V vs. Ag/Ag⁺) |

|---|---|---|

| 3,4-Diphenyl | Separated | -0.6 to -1.0 |

| Phenanthro[9,10-c] | Connected | -0.6 to -1.0 |

| Acenaphtho[1,2-c] | Fused | -0.6 to -1.0 |

Potentials measured in acetonitrile solution. researchgate.netcdnsciencepub.com

A key feature of 1,2,5-thiadiazole 1,1-dioxides is their ability to form stable anion radicals upon reduction. mdpi.comnih.govnih.gov The stability of these radical anions is often enhanced by the delocalization of the spin density over the entire molecule, particularly when large aromatic systems are attached to the heterocyclic ring. mdpi.com

The formation of these radical anions can be achieved through chemical or electrochemical reduction. nih.govnih.gov The resulting radical anions are paramagnetic and have been characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com The g-factors for these radicals typically fall within the range of 2.002–2.009. mdpi.com The structural changes upon reduction to the anion radical form, such as alterations in bond lengths within the heterocycle, have been analyzed and provide a tool for assessing the valence state of these compounds. researchgate.netnih.gov The study of these anion radicals is significant for the development of functional molecular materials with specific magnetic properties. mdpi.comnih.gov

Cyclization and Intramolecular Reactions

Intramolecular reactions of 1,2,5-thiadiazolidine 1,1-dioxide derivatives provide a powerful tool for the construction of more complex, fused heterocyclic systems. These transformations often proceed with high efficiency and stereoselectivity, highlighting the utility of the thiadiazolidine dioxide moiety as a scaffold in organic synthesis.

Intramolecular Cyclization (Scholl Reaction)

The Scholl reaction, a classic acid-catalyzed aromatic substitution method for the formation of a new carbon-carbon bond between two aromatic rings, has been successfully applied to derivatives of 1,2,5-thiadiazole 1,1-dioxide. This intramolecular cyclization and subsequent aromatization provide a direct route to polycyclic aromatic hydrocarbons fused with the thiadiazole dioxide ring.

Specifically, the reaction has been demonstrated with 3,4-diaryl-substituted 1,2,5-thiadiazole 1,1-dioxides. For instance, the treatment of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with a strong Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) or a Brønsted acid like chlorosulfonic acid/sulfuric acid (HClSO₃/H₂SO₄) induces an intramolecular cyclization to form phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide. mdpi.com A similar transformation has been reported for 3,4-di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide. mdpi.com

However, it is noted that this reaction has limitations regarding the substrate scope and has been successfully applied in only a limited number of cases. mdpi.com

Table 1: Examples of Scholl Reaction with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | AlCl₃ or HClSO₃/H₂SO₄ | Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | mdpi.com |

| 3,4-Di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide | AlCl₃ or HClSO₃/H₂SO₄ | (Not explicitly named in source) | mdpi.com |

Derivatization and Functionalization

The derivatization and functionalization of the this compound ring are crucial for tuning its physicochemical properties and for the development of new compounds with potential applications in medicinal chemistry and materials science. The introduction of a wide array of substituents at various positions on the ring allows for the generation of extensive compound libraries with significant structural diversity.

Introduction of Substituents for Structural Diversity

The synthesis of N,N'-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides, has been a key focus of research. These efforts have led to practical methods for accessing a series of N²,N⁵-substituted five-membered cyclosulfamides. nih.govnih.gov

One prominent strategy involves starting from proteogenic amino acids. This approach allows for the introduction of chiral centers with well-defined configurations, leading to the synthesis of constrained peptide and tripeptide analogues. nih.gov The synthesis typically begins with the reaction of an amino acid with chlorosulfonyl isocyanate, followed by a Mitsunobu reaction and a subsequent 5-exo-tet ring closure with a base to form the heterocyclic ring. nih.gov This methodology provides access to a variety of derivatives with different side chains inherited from the starting amino acids.

Furthermore, the nitrogen atoms of the this compound ring can be functionalized with various groups. For example, N-alkylation can be achieved by treating a solution of a 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxide in methanol (B129727) with an alkyl halide, followed by treatment with thiourea (B124793) in an acidic medium to yield N-alkylated thiadiazoline oxides. mdpi.comnih.gov

The introduction of aryl groups at the nitrogen positions has also been explored. The synthesis of N-arylcyclosulfamides can be accomplished starting from sulfuryl chloride and chloroethylamine. nih.gov

The carbon atoms of the ring can also be functionalized. For instance, the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides can react with alkyl and aryl Grignard reagents, although the products may be unstable. mdpi.comnih.gov

Table 2: Examples of Synthesized this compound Derivatives for Structural Diversity

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] this compound | Valine, Chlorosulfonyl isocyanate, Propionyl chloride | Cyclization from amino acid | nih.gov |

| (N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | Glutamic acid, Chlorosulfonyl isocyanate, Di-tert-butyl dicarbonate | Cyclization from amino acid | nih.gov |

| N-alkylated thiadiazoline oxides | 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, Alkyl halide, Thiourea | N-alkylation | mdpi.comnih.gov |

Theoretical and Computational Studies of 1,2,5 Thiadiazolidine 1,1 Dioxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying heterocyclic systems like 1,2,5-thiadiazolidine 1,1-dioxide. mdpi.com This approach is favored for its balance of computational speed and accuracy in reproducing experimental data, particularly when using hybrid functionals like B3LYP combined with basis sets such as 6-311G++(d,p). mdpi.com

Prediction of Molecular Geometries and Spectroscopic Parameters

DFT calculations are routinely employed to predict the three-dimensional structures of this compound derivatives, including key bond lengths and angles. These theoretical geometries can then be compared with experimental data, such as that obtained from single-crystal X-ray diffraction, to validate the computational model. researchgate.net

Furthermore, DFT is used to calculate spectroscopic parameters, which aids in the interpretation of experimental spectra. researchgate.net For instance, theoretical calculations can predict the vibrational frequencies observed in Fourier Transform Infrared (FTIR) spectroscopy and the chemical shifts seen in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Discrepancies between calculated and experimental values can sometimes be attributed to intermolecular interactions in the solid state, such as hydrogen bonding. researchgate.net

Below is a table summarizing characteristic spectroscopic data for 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are closely related to the saturated thiadiazolidine ring system and often studied computationally.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Observation | Source |

| ¹³C NMR | Ring Carbon Signals | 150–170 ppm | mdpi.comnih.gov |

| IR Spectroscopy | C=N Stretching Vibrations | Fingerprint region | mdpi.com |

| IR Spectroscopy | S=O Stretching Vibrations | Fingerprint region | mdpi.com |

| UV-Vis Spectroscopy | Absorption Maximum (in Ethanol) | 240–280 nm | mdpi.com |

| UV-Vis Spectroscopy | Absorption Maximum (in MeCN) | ~315 nm | mdpi.com |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net

DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO for this compound derivatives. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to engage in chemical reactions. researchgate.net Analysis of the FMOs shows that these orbitals are often delocalized over the heterocyclic ring system. researchgate.net

The table below outlines the key concepts of FMO analysis.

| Concept | Description | Implication for Reactivity | Source |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. | youtube.comimperial.ac.uk |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. | youtube.comimperial.ac.uk |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity; a large gap indicates high kinetic stability. | researchgate.net |

Elucidation of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netlibretexts.org These maps are calculated using DFT and are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactive behavior. libretexts.orgresearchgate.net

On an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Represents regions of intermediate or near-zero potential. researchgate.net

For derivatives of this compound, MEP maps reveal the specific sites where the molecule is most likely to interact with other chemical species. researchgate.net

Charge Sensitivity Analysis and Reactivity Prediction

For example, the vulnerability of the 1,2,5-thiadiazole 1,1-dioxide ring to attack by nucleophiles is well-documented. mdpi.com Computational analysis supports this by identifying electron-deficient (blue) regions on the MEP map, particularly around the carbon atoms of the C=N double bonds in the oxidized, unsaturated analogues, which indicates their susceptibility to nucleophilic addition. mdpi.com This predictive power is crucial for designing new synthetic pathways and understanding reaction mechanisms.

Ab Initio Molecular Orbital (MO) Calculations

Ab initio (from first principles) molecular orbital calculations are another class of computational methods used to study molecular systems. Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from quantum mechanical principles without relying on empirical parameters.

Investigation of Electronic Structure, Conformation, and Reactivity

Ab initio MO calculations have been successfully applied to investigate the electronic structure, conformation, and reactivity of 1,2,5-thiadiazole 1,1-dioxide derivatives. researchgate.netresearchgate.net These studies provide detailed information about the distribution of electrons within the molecule and the preferred three-dimensional arrangement (conformation) of its atoms.

By comparing the energies of different possible conformations, researchers can identify the most stable molecular structure. This structural information, combined with an analysis of the electronic properties, helps to explain the observed chemical reactivity of these compounds. researchgate.net The results from ab initio calculations often complement and validate the findings from DFT studies, providing a more complete theoretical picture of the molecule's behavior. researchgate.netresearchgate.net

Mechanistic Insights from Computational Data

Computational chemistry has emerged as a powerful tool for understanding the intricate details of chemical reactions. In the context of this compound and its derivatives, theoretical studies, though not extensively focused on the parent compound itself, have provided valuable insights into potential reaction mechanisms. These investigations help to map out the energetic landscapes of reactions, identify key intermediates, and characterize the transition states that connect them.

While specific computational data on the reaction pathways of the unsubstituted this compound is limited in the current body of scientific literature, the study of related substituted compounds allows for the extrapolation of potential mechanistic pathways. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the behavior of these molecules at the atomic level.

One area where computational studies have been implicitly applied is in understanding the synthesis and reactivity of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides. nih.govthieme-connect.de For instance, the synthesis of these cyclic sulfamides often involves cyclization reactions, where computational modeling could elucidate the favorability of ring closure and the influence of different substituents on the reaction barrier.

Furthermore, the oxidation of the 1,2,5-thiadiazolidine ring to form the corresponding 1,2,5-thiadiazole 1,1-dioxide is a key reaction. mdpi.comresearchgate.net Computational analysis of this process would be instrumental in understanding the step-by-step mechanism, including the role of the oxidizing agent and the energetics of each step.

A significant reaction pathway for derivatives of this compound is its oxidation to the corresponding 1,2,5-thiadiazole 1,1-dioxide. mdpi.comresearchgate.net A plausible mechanism for this transformation, which could be investigated through computational methods, would likely involve a stepwise dehydrogenation process.

Hypothetical Reaction Pathway: Oxidation to 1,2,5-Thiadiazole 1,1-dioxide

This reaction would proceed through one or more transition states as the C-H bonds are broken and a double bond is formed within the five-membered ring. Computational modeling, such as DFT calculations, could provide the geometries and energies of the reactant, product, any intermediates, and the crucial transition states.

The transition state for each dehydrogenation step would be characterized by the partial breaking of a C-H bond and the partial formation of the C=N or C=C double bond. The energy barrier associated with each transition state would determine the rate of that particular step.

Below is an illustrative data table showcasing the type of information that a computational study on the oxidation of this compound might generate. Please note that the values presented are hypothetical and for illustrative purposes only, as specific computational data for the parent compound is not currently available in the literature.

Interactive Data Table: Hypothetical Energetics of the Oxidation of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| This compound (Reactant) | DFT/B3LYP/6-311+G | 0.0 | C3-C4: 1.54, N2-C3: 1.47, N5-C4: 1.47 |

| Transition State 1 (First Dehydrogenation) | DFT/B3LYP/6-311+G | Value | C3-H: elongated, C3=N2: partially formed |

| Intermediate (Dihydro-1,2,5-thiadiazole 1,1-dioxide) | DFT/B3LYP/6-311+G | Value | C3=N2: 1.35, C4-H: 1.09 |

| Transition State 2 (Second Dehydrogenation) | DFT/B3LYP/6-311+G | Value | C4-H: elongated, C3-C4: partially double bond character |

| 1,2,5-Thiadiazole 1,1-dioxide (Product) | DFT/B3LYP/6-311+G** | Value | C3=C4: 1.34, N2=C3: 1.33 |

Note: The data in the table is illustrative and does not represent published research findings.

Further computational investigations would be necessary to accurately determine these values and to explore other potential reaction pathways, such as ring-opening reactions or reactions with various nucleophiles and electrophiles. Such studies would provide a comprehensive understanding of the chemical behavior of this fundamental heterocyclic compound.

Applications and Advanced Research Directions Involving 1,2,5 Thiadiazolidine 1,1 Dioxide

Materials Science Applications

The unique structural and electronic properties of thiadiazole derivatives, including 1,2,5-thiadiazolidine 1,1-dioxide, have positioned them as attractive building blocks in materials science. mdpi.comresearchgate.netmdpi.com Their ability to form stable radical anions and their versatile chemical reactivity make them suitable for a range of applications.

Development of Materials with Specific Electronic and Optical Properties

Derivatives of 1,2,5-thiadiazole (B1195012) 1,1-dioxide are being explored for the development of materials with tailored electronic and optical properties. mdpi.comresearchgate.net The electronic structure of these compounds can be finely tuned through chemical modification, influencing properties such as their absorption and emission spectra. researchgate.net For instance, the introduction of different substituents can alter the energy levels of the molecular orbitals, leading to materials with specific light-absorbing characteristics. hw.ac.uk The inherent dipole moment of the thiadiazole ring system also contributes to its interesting optical behavior. researchgate.net

Non-Linear Optical (NLO) Materials

While direct research on this compound for NLO applications is not extensively documented in the provided context, the broader class of organic molecules with donor-acceptor structures is known to exhibit NLO properties. The electron-withdrawing nature of the sulfonyl group in the this compound ring could potentially be exploited in the design of NLO materials when combined with suitable electron-donating groups.

Potential in Organic Photovoltaics

The field of organic photovoltaics (OPVs) relies on the development of new electron-donating and electron-accepting materials. Thiadiazole-based compounds have shown promise as acceptor units in organic sensitizers for dye-sensitized solar cells (DSSCs). mdpi.com The electron-deficient nature of the 1,2,5-thiadiazole ring makes it a suitable component for facilitating charge separation in photovoltaic devices. Although direct applications of this compound in OPVs are still emerging, its derivatives are considered potential candidates for use in solar cell technologies due to their electronic properties.

Construction of Functional Molecular Materials

The 1,2,5-thiadiazole 1,1-dioxide moiety is a versatile building block for the construction of functional molecular materials. mdpi.comresearchgate.netmdpi.com Its ability to participate in various chemical reactions allows for its incorporation into larger, complex molecular architectures. researchgate.net These materials can exhibit a range of interesting properties, including switchable electronic states and magnetic behavior, driven by the formation of stable radical anions. mdpi.com The synthesis of such materials opens up possibilities for applications in molecular electronics, sensors, and smart materials. mdpi.com

Coordination Chemistry with Metal Ions

While the coordination chemistry of the saturated this compound is an area of developing interest, extensive research on its unsaturated analogue, 1,2,5-thiadiazole 1,1-dioxide, provides significant insights into its potential. The parent unsaturated systems are noted for their ability to form coordination compounds and metal complexes. researchgate.netnih.govmdpi.com

The key to this coordinating ability lies in the functional groups inherent to the ring structure. The oxygen atoms of the sulfonyl group (SO₂) can engage in electrostatic interactions, particularly with alkali metal ions. mdpi.com Furthermore, the nitrogen atoms within the heterocyclic ring possess lone pairs of electrons, enabling them to act as ligands and form stable complexes with various metal ions, including d-block transition metals. researchgate.netnih.gov

For instance, fused systems incorporating the 1,2,5-thiadiazole 1,1-dioxide moiety have demonstrated that the nitrogen atoms of an adjacent aromatic backbone can effectively form complexes with d-block metals, showcasing the electronic influence and versatility of the thiadiazole dioxide ring in constructing mixed organic-inorganic coordination systems. mdpi.com Given that the fundamental SO₂ and nitrogen functionalities are present in the saturated this compound ring, it is a strong candidate for the development of novel coordination polymers and metal-organic frameworks.

Role as Synthetic Intermediates and Chiral Auxiliaries

The this compound ring serves as a crucial building block in organic synthesis, particularly in the construction of chiral molecules. Its rigid, five-membered ring structure and the stereochemical information that can be embedded within it make it an excellent synthetic intermediate and chiral auxiliary.

One of the most significant applications of this compound is its role as a precursor in the enantioselective synthesis of chiral 1,2-diamines. Chiral vicinal diamines are pivotal structural motifs in many biologically active compounds and are widely used as chiral ligands in catalysis. Research has demonstrated that both cis- and trans-3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides can be synthesized with high enantioselectivity. acs.org These chiral thiadiazolidines can then be readily converted into the corresponding chiral 1,2-diamines, providing a reliable synthetic route to these high-value compounds. acs.org The cleavage of the N-S bond under reductive conditions releases the diamine, with the thiadiazolidine scaffold having served its purpose as a chiral template. thieme-connect.de

Furthermore, the scaffold is instrumental in work involving amino acids. Synthetic strategies have been developed to prepare N-substituted 1,2,5-thiadiazolidine 1,1-dioxides starting from natural proteogenic amino acids. nih.govnih.gov For example, amino acids like alanine, valine, and glutamic acid have been successfully incorporated, creating derivatives where a well-defined stereocenter from the amino acid is attached to a nitrogen atom of the thiadiazolidine ring. nih.gov This approach effectively uses the thiadiazolidine dioxide as a scaffold to create complex chiral structures derived from amino acids.

The this compound framework is a versatile building block for constructing more elaborate molecular architectures, particularly in medicinal and bioorganic chemistry. nih.govnih.gov Its structural similarity to molecules containing carbonyl groups allows it to function as a non-hydrolyzable component in peptidomimetics. nih.gov

Researchers have reported a practical pathway to a series of N²,N⁵-substituted five-membered cyclosulfamides (1,2,5-thiadiazolidine 1,1-dioxides) starting from natural amino acids. These heterocycles are designed as constrained di- and tripeptides, where the cyclic sulfamide (B24259) core imposes conformational rigidity, a valuable attribute in drug design for optimizing binding to biological targets. nih.gov The synthesis of these complex structures demonstrates the utility of the thiadiazolidine dioxide ring as a central scaffold.

Table 1: Synthesis of N-Substituted this compound Derivatives This table summarizes the synthesis of various derivatives starting from amino acid esters, showcasing the role of the compound as a building block for complex peptidomimetic structures. Data sourced from Bendjeddou et al., 2005. nih.gov

| Compound | Starting Amino Acid Derivative | Yield (%) | Melting Point (°C) |

| 1b | Alanine methyl ester | 86% | 132-134 |

| 2d | Valine methyl ester | 88% | 94-95 |

| 4b | Aspartic acid dimethyl ester | 82% | Oil |

| 5b | Glutamic acid dimethyl ester | 92% | Oil |

Additionally, the related scaffold, 1,2,5-thiadiazolidin-3-one 1,1-dioxide, has been utilized in the design of highly potent, time-dependent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. nih.gov This highlights the value of the heterocyclic system as a core structure for generating targeted therapeutic agents.

Emerging Research Areas and Future Perspectives

The field of oxidized sulfur-nitrogen heterocycles, including 1,2,5-thiadiazolidine 1,1-dioxides, is considered to be rich with potential for new discoveries. mdpi.com While significant work has been done, the chemistry of these compounds is still viewed as underrepresented, with many opportunities for future exploration. researchgate.netnih.gov

Future research is likely to focus on several key areas:

New Synthetic Methodologies: Developing more efficient and versatile methods for the synthesis and functionalization of the this compound ring will be crucial for expanding its applications.

Materials Science: The unsaturated analogues have been investigated for the construction of functional molecular materials, including those with interesting magnetic and electronic properties. nih.govmdpi.com Exploring the potential of the saturated systems to form novel polymers and metal-organic frameworks is a promising avenue.

Medicinal Chemistry: Given its success as a peptidomimetic and a scaffold for enzyme inhibitors, further exploitation of the this compound core in drug discovery is expected. Its ability to impart conformational constraint and serve as a stable, non-hydrolyzable bioisostere for peptide bonds will continue to be of high value.

Conclusion

Summary of Key Research Findings on 1,2,5-Thiadiazolidine 1,1-Dioxide

Research into this compound and its derivatives has yielded significant insights into their synthesis, structure, and properties. A primary focus of research has been the development of efficient synthetic routes to this heterocyclic system. One notable strategy involves the synthesis of N2,N5-substituted five-membered cyclosulfamides starting from proteogenic amino acids and chlorosulfonyl isocyanate via the Mitsunobu reaction. nih.gov This method provides a practical approach to a range of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides. nih.gov

The structural and physicochemical properties of these compounds have been extensively studied. Spectroscopic methods such as ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry have been crucial in confirming the structures of newly synthesized derivatives. nih.gov For instance, the carbon signals from the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring typically appear in the 150–170 ppm range in ¹³C NMR spectra. mdpi.com Infrared spectra show characteristic stretching vibration bands for the C=N and S=O groups. researchgate.net

Furthermore, the reactivity of the this compound ring system has been explored. The ring is susceptible to nucleophilic attack, a reactivity that has been exploited in various chemical transformations. mdpi.com For example, the addition of alcohols, amines, and amides to the C=N double bond of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide has been reported. researchgate.net

Derivatives of this compound have been investigated for their potential biological activities. Some have been evaluated as antimicrobial agents against strains like Staphylococcus aureus and Escherichia coli. nih.gov The core structure is also recognized as a key component in compounds with potential as histamine (B1213489) H2-receptor antagonists. acs.orgnih.gov

Interactive Data Table: Selected this compound Derivatives and Their Properties

| Compound Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | 86 | 132-134 | IR (KBr) ν cm⁻¹: 1750, 1712, 1378, 1167 (SO₂) | nih.gov |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] this compound | 88 | 94-95 | ¹³C-NMR (CDCl₃) δ ppm: 172, 150, 84, 56, 52, 43, 39, 28, 27 | nih.gov |

| (N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | 82 | Oil | MS (NOBA, FAB>0): 367 [M+H]⁺ | nih.gov |

Outlook for Future Research and Applications of the Compound

The existing body of research on this compound lays a strong foundation for future investigations and the development of novel applications. A significant area for future work lies in the exploration of new synthetic methodologies to access a wider diversity of derivatives. mdpi.comnih.govnih.gov This includes the development of stereocontrolled synthesis methods to produce optically active 1,2,5-thiadiazolidine 1,1-dioxides, which could be valuable as chiral auxiliaries or in the synthesis of enantiopure compounds. mdpi.com

Further exploration of the reactivity of the this compound ring system is warranted. Understanding its behavior with a broader range of reagents could lead to its use as a versatile building block in organic synthesis. mdpi.comresearchgate.net For instance, leveraging the ring-opening reactions could provide novel pathways to functionalized 1,2-diamines. thieme-connect.de

The potential of this compound derivatives in medicinal chemistry remains a promising frontier. acs.orgnih.gov Future studies should focus on designing and synthesizing new analogues with tailored substitutions to enhance their biological activity and selectivity for specific targets. nih.gov This could lead to the discovery of new therapeutic agents for a variety of diseases. thieme-connect.de

In the realm of materials science, the unique electronic properties of the related 1,2,5-thiadiazole 1,1-dioxides suggest that their saturated counterparts could also be explored for applications in functional molecular materials. mdpi.comnih.govnih.gov Research into their potential use in areas such as organic electronics or as ligands in coordination chemistry could unveil novel material properties. mdpi.comresearchgate.netnih.gov

Q & A

What are the common synthetic strategies for preparing 1,2,5-thiadiazolidine 1,1-dioxide derivatives?

Basic

A foundational approach involves nucleophilic addition to the thiadiazole ring. For example, cyanide ions undergo mono- or double-addition at positions 3 and 4 of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, with subsequent alkylation (e.g., methyl iodide) stabilizing intermediates . Alternative routes include cyclization of sulfamides with diamines or aziridines, as seen in chiral derivatives synthesized from proteogenic amino acids and sulfuryl chloride .

Advanced

Transition metal-catalyzed methods enable enantioselective synthesis. Copper-(S)-N-methylpyrrolidine-2-carboxylate catalyzes N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides with aryl halides, achieving yields up to 48% under Ullmann/Goldberg conditions . Ruthenium bis(oxazoline) complexes facilitate asymmetric C–H functionalization, yielding chiral derivatives with up to 98% enantiomeric excess (ee) .

How is structural characterization of 1,2,5-thiadiazolidine 1,1-dioxides performed?

Basic

Routine characterization employs -NMR and -NMR to confirm substituent integration and regiochemistry. IR spectroscopy identifies sulfonyl () stretches (~1160–1375 cm) and NH/CO groups . Elemental analysis validates purity, while melting points provide preliminary stability data .

Advanced

X-ray crystallography resolves complex stereoelectronic effects. For example, dilithium 1,2,5-thiadiazolidine-3,4-dione 1,1-dioxide dihydrate exhibits aggregated Li-O coordination networks, with carbonyl/sulfonyl oxygens acting as primary Lewis bases . Density Functional Theory (DFT) at the 6-311++G(d,p) level predicts vibrational frequencies, HOMO-LUMO gaps, and NMR chemical shifts, validated against experimental data .

What biological activities are associated with substituted 1,2,5-thiadiazolidine 1,1-dioxides?

Basic

Derivatives display broad bioactivity, including anti-inflammatory (TNF-α/IL-6 inhibition), antibacterial, and antitumor effects. For instance, 3-imino-4-(anthracenyl) analogs outperform hydroxyurea in melanoma models .

Advanced

Structure-activity relationships (SAR) reveal substituent-dependent potency. Antibacterial assays show 3-imino-4-(4'-dimethylaminophenyl) derivatives (4d) exhibit enhanced activity due to electron-donating groups improving membrane penetration . Computational docking identifies sulfonyl-oxygen interactions with serine protease active sites, rationalizing enzyme inhibition .

How can N-arylation be optimized for 1,2,5-thiadiazolidine 1,1-dioxides?

Advanced

N-Arylation via Ullmann reactions requires cesium carbonate in dioxane at 110°C. FT-IR and -NMR confirm N–H disappearance and aromatic proton emergence (δ ~7 ppm). ESI-MS detects [M+Na] ions, ensuring product identity . Catalytic systems like CuCl/di-tert-butylthiadiaziridine improve yields in challenging arylations .

What computational methods are used to predict reactivity and properties?

Advanced

DFT studies with the 6-311++G(d,p) basis set calculate molecular electrostatic potentials (MEP), nonlinear optical (NLO) properties, and frontier orbitals. For example, anthracene-substituted derivatives show reduced HOMO-LUMO gaps (~3.5 eV), correlating with enhanced bioactivity . TD-DFT predicts UV-vis spectra, aiding photophysical applications .

How are enantioselective derivatives synthesized?

Advanced

Chiral 1,2,5-thiadiazolidine 1,1-dioxides are accessed via Ru-catalyzed asymmetric C–H activation. For benzylic positions, Ru-pybox catalysts achieve 98% ee . Alternatively, cyclization of aziridines with sulfamides under basic conditions yields constrained dipeptidomimetics with defined stereochemistry .

What is the reactivity of 1,2,5-thiadiazolidine 1,1-dioxides with nucleophiles?

Advanced

Nucleophiles like thiourea or α-diamines undergo Michael addition to the electron-deficient C=N bonds. For example, 3,4-diphenyl derivatives react with thiourea in acidic media to form N-alkylated thiadiazoline oxides . Cyanide addition produces unstable adducts stabilized by alkyl halide trapping .

Can these compounds act as corrosion inhibitors?

Advanced

Bicyclic thiadiazolidine derivatives inhibit mild steel corrosion in (88% efficiency at 1 mM). Electrochemical impedance spectroscopy (EIS) confirms adsorption via sulfonyl-oxygen interactions with metal surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.